molecular formula C20H16OS B14008996 Ethanone, 1,2-diphenyl-2-(phenylthio)- CAS No. 16222-09-6

Ethanone, 1,2-diphenyl-2-(phenylthio)-

Cat. No.: B14008996
CAS No.: 16222-09-6
M. Wt: 304.4 g/mol
InChI Key: PDHFQNIQVRIEFF-UHFFFAOYSA-N
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Description

Chemical Structure and Synthesis Ethanone, 1,2-diphenyl-2-(phenylthio)-, is a sulfur-containing ketone derivative characterized by a central ethanone core substituted with two phenyl groups and a phenylthio (-SPh) moiety. The compound is synthesized via a multi-component reaction (MCR) involving thiocarbohydrazide, benzil, and substituted phenacyl bromides under reflux in ethanol (yields: 77–85%) . Key spectral data include:

  • IR: N-H (~3050–3080 cm⁻¹), C=O (1619–1637 cm⁻¹), and C=N (1518–1526 cm⁻¹) stretches.
  • NMR: Distinct signals for S-CH₂ protons (δ ~3.96–4.09 ppm) and aromatic protons (δ 7.26–8.29 ppm).
  • Mass Spec: ESI-MS confirms molecular ions (e.g., m/z 479 for the 4-chloro derivative) .

Biological and Pharmacological Relevance The compound belongs to the 1,3,4-thiadiazine class, known for antimicrobial, antitumor, and pesticidal activities. Derivatives with nitro (NO₂), chloro (Cl), and methyl (CH₃) substituents on the aryl rings exhibit enhanced bioactivity, particularly against Trypanosoma cruzi amastigotes and as fungicides .

Properties

CAS No.

16222-09-6

Molecular Formula

C20H16OS

Molecular Weight

304.4 g/mol

IUPAC Name

1,2-diphenyl-2-phenylsulfanylethanone

InChI

InChI=1S/C20H16OS/c21-19(16-10-4-1-5-11-16)20(17-12-6-2-7-13-17)22-18-14-8-3-9-15-18/h1-15,20H

InChI Key

PDHFQNIQVRIEFF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(C(=O)C2=CC=CC=C2)SC3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethanone, 1,2-diphenyl-2-(phenylthio)- typically involves the reaction of benzoin with thiophenol in the presence of a base. The reaction proceeds through the formation of an intermediate, which subsequently undergoes rearrangement to yield the desired product. The reaction conditions often include the use of solvents such as ethanol or methanol and a base like sodium hydroxide or potassium carbonate. The reaction is usually carried out at elevated temperatures to ensure complete conversion of the starting materials.

Industrial Production Methods

Industrial production of Ethanone, 1,2-diphenyl-2-(phenylthio)- follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with careful control of reaction parameters to optimize yield and purity. The product is typically purified through recrystallization or chromatography techniques to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

Ethanone, 1,2-diphenyl-2-(phenylthio)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the compound to its corresponding alcohol or thiol derivatives.

    Substitution: The phenylthio group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines, alcohols, or thiols can be used in substitution reactions, often in the presence of a catalyst or under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols and thiols.

    Substitution: Various substituted ethanone derivatives, depending on the nucleophile used.

Scientific Research Applications

Ethanone, 1,2-diphenyl-2-(phenylthio)- has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and pharmaceuticals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress and inflammation.

    Industry: It is used in the development of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of Ethanone, 1,2-diphenyl-2-(phenylthio)- involves its interaction with various molecular targets and pathways. The phenylthio group can undergo redox reactions, leading to the generation of reactive oxygen species (ROS) that can modulate cellular signaling pathways. The compound may also interact with enzymes and proteins, affecting their function and activity. Further research is needed to fully elucidate the specific molecular targets and pathways involved.

Comparison with Similar Compounds

Structural Analogs with Varying Substituents

Compound Name Substituents Molecular Formula Key Properties/Activities Reference
1-(2-Hydroxyphenyl)-2-(phenylthio)ethanone 2-hydroxyphenyl, phenylthio C₁₄H₁₂O₂S Antioxidant potential
2-(4-Chlorophenyl)thio-1-(2-hydroxyphenyl)ethanone 4-Cl, 2-hydroxyphenyl C₁₄H₁₁ClO₂S Enhanced antifungal activity
1,2-Diphenyl-2-(pyrrolidin-1-yl)ethanone HCl Pyrrolidinyl C₁₈H₂₀NO⁺·Cl⁻·0.5H₂O Synthetic cathinone (CNS stimulant)
2,2-Di(phenylthio)malononitrile Dual phenylthio, nitrile C₁₄H₈N₂S₂ Vulcanization inhibitor

Substituent Effects :

  • Electron-Withdrawing Groups (NO₂, Cl): Increase electrophilicity, enhancing interactions with biological targets (e.g., antiparasitic activity) .
  • Hydroxy Groups : Improve solubility and antioxidant capacity but reduce thermal stability .
  • Pyrrolidinyl Groups: Introduce basicity, altering pharmacokinetics (e.g., blood-brain barrier penetration in cathinones) .

Pharmacological Activity Comparison

  • Antimicrobial Activity: The 4-nitro derivative of 1,2-diphenyl-2-(phenylthio)ethanone shows superior activity against Trypanosoma cruzi compared to methoxy-substituted analogs .
  • Antifungal Performance: Chloro-substituted derivatives (e.g., C₁₄H₁₁ClO₂S) exhibit broader-spectrum fungicidal activity than non-halogenated counterparts .
  • CNS Effects : Pyrrolidinyl-substituted analogs (e.g., α-D2PV) act as stimulants, whereas thiadiazine derivatives lack significant CNS activity .

Key Observations :

  • MCRs prioritize green chemistry principles but require precise stoichiometry .
  • Cross-coupling methods enable diverse aryl substitutions but suffer from longer reaction times (e.g., 48 hours for comparable yields) .

Data Tables

Table 1: Physical Properties of Selected Derivatives

Compound Melting Point (°C) Solubility (Ethanol) LogP
1,2-Diphenyl-2-(4-nitrophenylthio)ethanone 171–173 High 3.8
1-(2-Hydroxyphenyl)-2-(phenylthio)ethanone 180–182 Moderate 2.5
α-D2PV (Cathinone derivative) 192–194 Low 4.1

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